molecular formula C21H22N2O B11038354 1-(4-Benzhydrylpiperazino)-2-butyn-1-one

1-(4-Benzhydrylpiperazino)-2-butyn-1-one

Cat. No.: B11038354
M. Wt: 318.4 g/mol
InChI Key: RTOHIKMFSYJIFZ-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazino)-2-butyn-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzhydrylpiperazino)-2-butyn-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzhydrylpiperazino)-2-butyn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butynone moiety to alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkanes, alkenes.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Benzhydrylpiperazino)-2-butyn-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperazino)-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group and piperazine ring play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzhydrylpiperazino)-2-butyn-1-one is unique due to its specific combination of a benzhydryl group, piperazine ring, and butynone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)but-2-yn-1-one

InChI

InChI=1S/C21H22N2O/c1-2-9-20(24)22-14-16-23(17-15-22)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,21H,14-17H2,1H3

InChI Key

RTOHIKMFSYJIFZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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